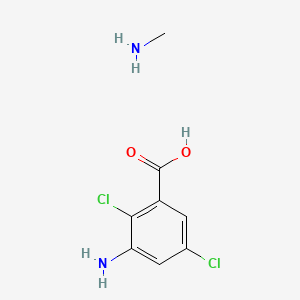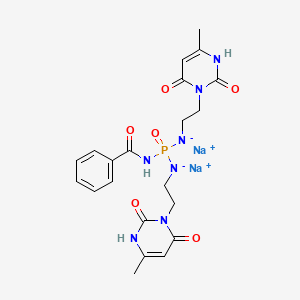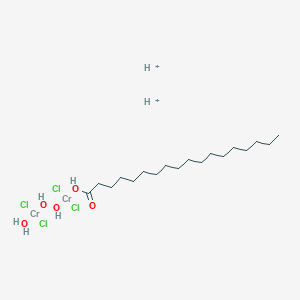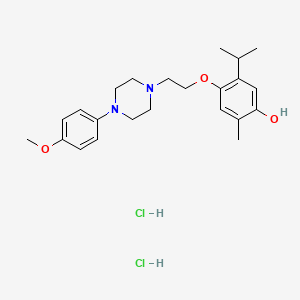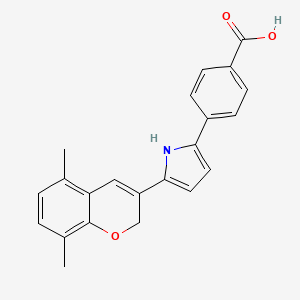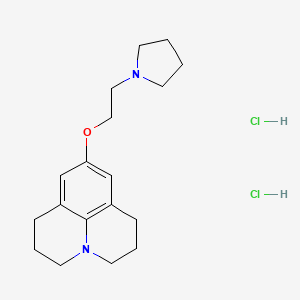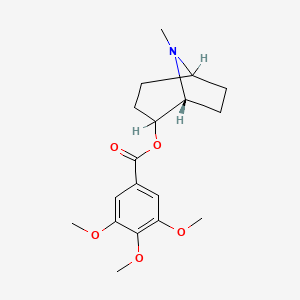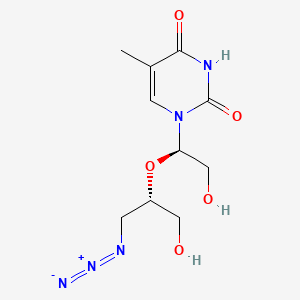
3'-Azido-3'-deoxy-2',3'-seco-2'-hydroxythymidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Azido-3’-deoxy-2’,3’-seco-2’-hydroxythymidine: is a chemical compound that belongs to the class of nucleoside analogs. It is structurally related to thymidine, a nucleoside component of DNA. This compound is characterized by the presence of an azido group at the 3’ position and a deoxy modification, which makes it a valuable tool in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Azido-3’-deoxy-2’,3’-seco-2’-hydroxythymidine typically involves multiple steps, starting from thymidine. The key steps include the introduction of the azido group at the 3’ position and the deoxygenation of the 2’ position. Common reagents used in these reactions include azidotrimethylsilane and various reducing agents. The reaction conditions often require careful control of temperature and pH to ensure the desired modifications are achieved.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3’-Azido-3’-deoxy-2’,3’-seco-2’-hydroxythymidine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions with alkyne-containing compounds, forming triazoles.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide, azidotrimethylsilane.
Reduction Reactions: Hydrogen gas with a palladium catalyst, or other reducing agents like lithium aluminum hydride.
Cycloaddition Reactions: Copper(I) catalysts for azide-alkyne cycloaddition.
Major Products:
Substitution Reactions: Formation of substituted nucleosides.
Reduction Reactions: Formation of amine derivatives.
Cycloaddition Reactions: Formation of triazole-containing compounds.
Applications De Recherche Scientifique
Chemistry: 3’-Azido-3’-deoxy-2’,3’-seco-2’-hydroxythymidine is used in click chemistry for the synthesis of various bioactive molecules. Its azido group allows for efficient and selective reactions with alkyne-containing compounds.
Biology: In biological research, this compound is used as a probe to study nucleic acid interactions and modifications. It can be incorporated into DNA strands, allowing researchers to investigate the effects of azido modifications on DNA structure and function.
Medicine: This compound has potential applications in antiviral and anticancer therapies. Its ability to interfere with DNA synthesis makes it a candidate for the development of new therapeutic agents.
Industry: In the pharmaceutical industry, 3’-Azido-3’-deoxy-2’,3’-seco-2’-hydroxythymidine is used in the synthesis of nucleoside analog drugs. Its unique chemical properties make it a valuable intermediate in drug development.
Mécanisme D'action
The mechanism of action of 3’-Azido-3’-deoxy-2’,3’-seco-2’-hydroxythymidine involves its incorporation into DNA strands during replication. The azido group at the 3’ position prevents further elongation of the DNA chain, effectively terminating DNA synthesis. This inhibition of DNA synthesis can lead to cell death, making it a potent antiviral and anticancer agent. The molecular targets include DNA polymerases and other enzymes involved in DNA replication.
Comparaison Avec Des Composés Similaires
3’-Azido-3’-deoxythymidine:
3’-Azido-3’-deoxy-2-thiouridine: A purine nucleoside analog with broad antitumor activity.
Uniqueness: 3’-Azido-3’-deoxy-2’,3’-seco-2’-hydroxythymidine is unique due to its seco modification, which distinguishes it from other azido nucleosides. This structural difference can lead to distinct biological activities and applications, making it a valuable compound for specialized research and therapeutic purposes.
Propriétés
Numéro CAS |
130515-67-2 |
|---|---|
Formule moléculaire |
C10H15N5O5 |
Poids moléculaire |
285.26 g/mol |
Nom IUPAC |
1-[(1R)-1-[(2S)-1-azido-3-hydroxypropan-2-yl]oxy-2-hydroxyethyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15N5O5/c1-6-3-15(10(19)13-9(6)18)8(5-17)20-7(4-16)2-12-14-11/h3,7-8,16-17H,2,4-5H2,1H3,(H,13,18,19)/t7-,8+/m0/s1 |
Clé InChI |
LUEUKRBHHUYOEY-JGVFFNPUSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@@H](CO)O[C@@H](CN=[N+]=[N-])CO |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C(CO)OC(CN=[N+]=[N-])CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


